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Compound of Interest

Compound Name: 4'-Fluoro-3'-methylpropiophenone

Cat. No.: B7792457

Get Quote

Analytical Characterization and Spectral Profiling of 4'-Fluoro-3'-methylpropiophenone

Executive Summary & Structural Context
4'-Fluoro-3'-methylpropiophenone (C₁₀H₁₁FO; MW: 166.19 g/mol ) is a disubstituted

aromatic ketone serving as a critical intermediate in the synthesis of substituted cathinones and

complex pharmaceutical agents. Its structural uniqueness lies in the specific arrangement of

the fluorine (para) and methyl (meta) substituents relative to the propiophenone backbone.

Accurate spectral interpretation of this molecule requires deconstructive analysis of three

competing electronic effects:

The Propiophenone Core: A ketone withdrawing electron density from the ring (de-shielding

ortho protons).

The 4'-Fluoro Group: A highly electronegative atom causing strong inductive withdrawal (-I)

but donating electron density via resonance (+R), significantly altering NMR coupling

constants (

).
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The 3'-Methyl Group: A weak electron donor (+I) that breaks the symmetry of the aromatic

system, creating distinct splitting patterns.

This guide provides a self-validating framework for identifying this specific isomer,

distinguishing it from regioisomers like 4'-fluoro-2'-methylpropiophenone.

Mass Spectrometry (GC-MS) Interpretation
Mass spectrometry (Electron Ionization, 70 eV) provides the primary fingerprint for

identification. The fragmentation pattern is dominated by

-cleavage, characteristic of aromatic ketones.

Fragmentation Logic
Molecular Ion (

): The parent peak appears at m/z 166. It is generally distinct but may be of moderate
intensity depending on the ion source temperature.

Base Peak (Benzoyl Cation): The most stable fragment arises from the loss of the ethyl

radical (

, mass 29) via

-cleavage.

Calculation:

.

Structure: The 4-fluoro-3-methylbenzoyl cation (

).

Secondary Fragments:

m/z 109: Loss of CO (28 amu) from the base peak (aryl cation formation).
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m/z 151: Loss of methyl radical (15 amu) from the alkyl chain (minor pathway compared to

ethyl loss).

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 166

Loss of Ethyl Radical
(-29 amu)

Alpha Cleavage Base Peak (Acylium Ion)
m/z 137

Aryl Cation
m/z 109

-CO (28 amu)

Click to download full resolution via product page

Figure 1: Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage

mechanism leading to the diagnostic m/z 137 base peak.

Nuclear Magnetic Resonance (NMR) Profiling
NMR offers the definitive structural proof, specifically through

coupling patterns which distinguish this isomer from non-fluorinated analogs.

NMR (Proton) Data
Solvent:

, 400 MHz
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Proton
Assignment

Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Interpretation

Ethyl ~1.21
Triplet (

)

Terminal methyl

of propionyl

chain.

Ar- ~2.32
Singlet (

)
-

Methyl group on

the ring. Appears

as a singlet or

fine doublet (

Hz).

Ethyl ~2.95
Quartet (

)

Methylene

adjacent to

carbonyl.

Ar-H (C5) ~7.05 - 7.15 Triplet/DD

Ortho to

Fluorine. Large

coupling

dominates,

appearing as a

pseudo-triplet

due to overlap

with H6 coupling.

Ar-H (C2) ~7.75 - 7.80 Broad Singlet -

Meta to Fluorine,

Ortho to Methyl.

Isolated by

substituents,

showing minimal

splitting.

Ar-H (C6) ~7.80 - 7.85
Doublet (

)

Ortho to

Carbonyl.

Deshielded by

the ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7792457?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR (Carbon) Data
Solvent:

, 100 MHz

The presence of Fluorine splits carbon signals into doublets due to C-F coupling (

).

Carbonyl (C=O): ~200 ppm (Singlet).

C-F (C4'): ~164 ppm (Doublet,

Hz).

Ar-C (C3'): ~125 ppm (Doublet,

Hz).

Alkyl Carbons: ~31 ppm (

), ~8 ppm (

).

Infrared Spectroscopy (FT-IR)
IR analysis is useful for rapid purity screening. The spectrum is defined by the interplay

between the ketone and the fluorinated ring.

C=O Stretch (1680–1690 cm⁻¹): Strong, sharp peak. Slightly lower frequency than non-

conjugated ketones due to conjugation with the benzene ring.

C=C Aromatic Stretch (1590–1600 cm⁻¹): Characteristic aromatic skeletal vibrations.

C-F Stretch (1220–1250 cm⁻¹): Strong band, diagnostic for aryl fluorides.

C-H Bending (800–900 cm⁻¹): Out-of-plane bending patterns indicative of 1,2,4-substitution.
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Experimental Workflow: Analytical Validation
To ensure data integrity, the following workflow integrates sample preparation with instrumental

acquisition.

Raw Sample
(>98% Purity)

Dilution (MeOH/EtOAc)
1 mg/mL

Solvation (CDCl3)
~10 mg in 0.6 mL

GC-MS Acquisition
Split 1:50, EI Source

NMR Acquisition
1H (16 scans), 13C (512 scans)

Spectral Processing
Baseline Correction & Integration

Cross-Verification
Match m/z 137 & J-Coupling

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for the characterization of 4'-fluoro-3'-
methylpropiophenone, ensuring cross-validation between mass spectral fragments and

magnetic resonance couplings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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